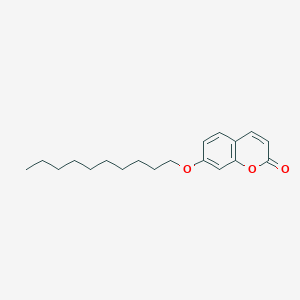![molecular formula C27H34 B14313871 1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene CAS No. 116090-30-3](/img/structure/B14313871.png)
1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene is a complex organic compound with the molecular formula C25H30 It is known for its unique structural properties, which include a benzene ring substituted with ethyl and ethynyl groups, as well as a propylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Ethynyl Group: This can be achieved through the reaction of a suitable precursor with acetylene in the presence of a catalyst.
Substitution Reactions: The ethynyl group is then introduced to the benzene ring through electrophilic aromatic substitution reactions.
Addition of the Propylcyclohexyl Group: This step involves the addition of the propylcyclohexyl group to the ethynyl-substituted benzene ring, often using Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the propylcyclohexyl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s binding affinity and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethynyl-4-pentylbenzene
- 1-Ethyl-4-(4-propylcyclohexyl)benzene
- 1-Hexyl-4-((4-methylphenyl)ethynyl)benzene
Uniqueness
1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene is unique due to its specific combination of functional groups and structural features. The presence of both ethynyl and propylcyclohexyl groups on the benzene ring imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
116090-30-3 |
|---|---|
Fórmula molecular |
C27H34 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1-ethyl-4-[2-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C27H34/c1-3-5-23-10-12-25(13-11-23)16-17-27-20-18-26(19-21-27)15-14-24-8-6-22(4-2)7-9-24/h6-9,18-21,23,25H,3-5,10-13,16-17H2,1-2H3 |
Clave InChI |
MKVLQYLIUKSYEB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#CC3=CC=C(C=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
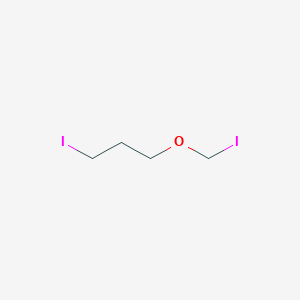
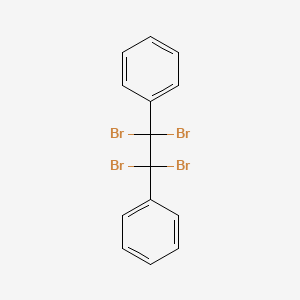
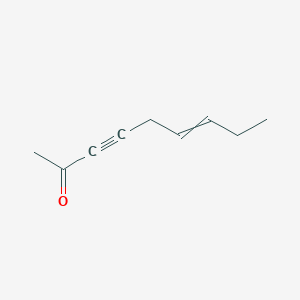
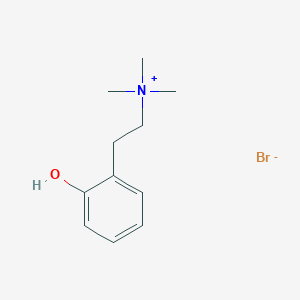
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
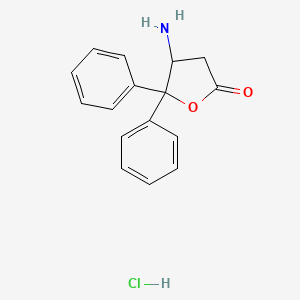
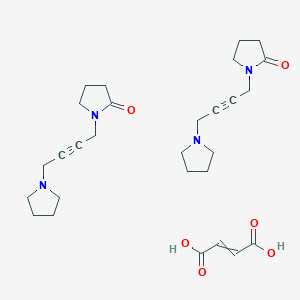
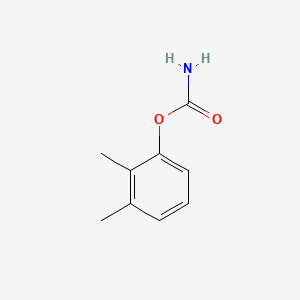

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
